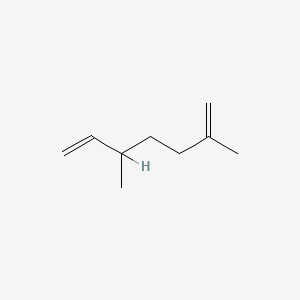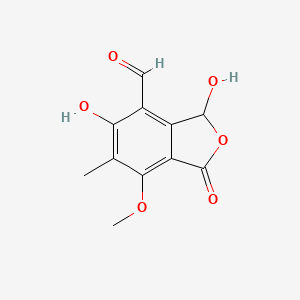
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde is a phytotoxic metabolite produced by fungal pathogens of the genus Seiridium, which are known to cause canker disease in plants of the Cupressaceae family . This compound has been found to induce programmed cell death and autophagy in plants like Arabidopsis thaliana . This compound exhibits insecticidal, fungicidal, and herbicidal properties, making it a compound of interest in various fields of research .
Vorbereitungsmethoden
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde can be produced by fungal strains such as Penicillium sp. CRM 1540, isolated from Antarctic marine sediment . The production process involves the cultivation of the fungal strain, followed by extraction and purification using reversed-phase chromatography . The compound is then identified using techniques like Nuclear Magnetic Resonance (NMR) analysis and mass spectrometry
Analyse Chemischer Reaktionen
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of cyclopaldic acid can lead to the formation of reactive oxygen species, which play a role in its phytotoxic effects .
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of phytotoxins.
Biology: Researchers investigate its effects on plant cells, including programmed cell death and autophagy.
Industry: This compound’s herbicidal properties make it a candidate for developing eco-friendly herbicides.
Wirkmechanismus
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde exerts its effects by targeting the plasma membrane H±ATPase, leading to depolarization of the transmembrane potential . It disrupts the mitochondrial network, causing overproduction of reactive oxygen species and inducing oxidative stress . Additionally, it affects the vacuole, leading to tonoplast disintegration and vacuole-mediated programmed cell death and autophagy . These actions collectively contribute to its phytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde can be compared with other fungal metabolites such as seiridin, sphaeropsidin A, and payracillic acid . These compounds also exhibit phytotoxic and insecticidal properties but differ in their specific modes of action and chemical structures. This compound is unique in its ability to induce both programmed cell death and autophagy in plant cells .
Eigenschaften
CAS-Nummer |
477-99-6 |
|---|---|
Molekularformel |
C11H10O6 |
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C11H10O6/c1-4-8(13)5(3-12)6-7(9(4)16-2)11(15)17-10(6)14/h3,10,13-14H,1-2H3 |
InChI-Schlüssel |
BHVGIMSTMICYNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O |
Kanonische SMILES |
CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O |
Synonyme |
cyclopaldic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


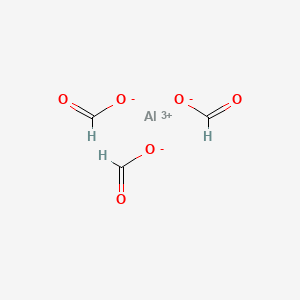
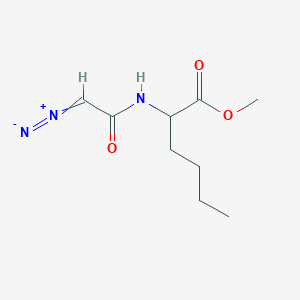
![(3R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1211562.png)
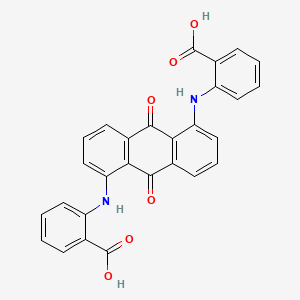

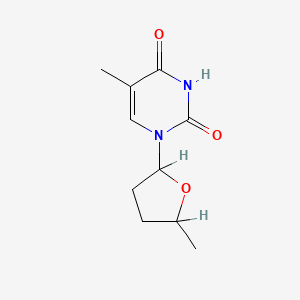

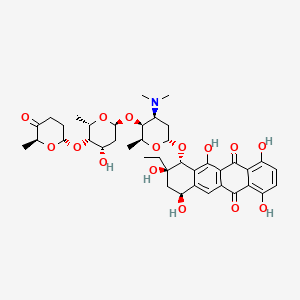
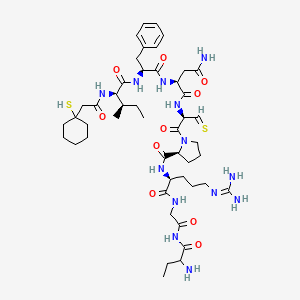


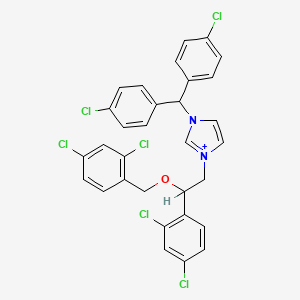
![1,1,7,7a-Tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B1211582.png)
